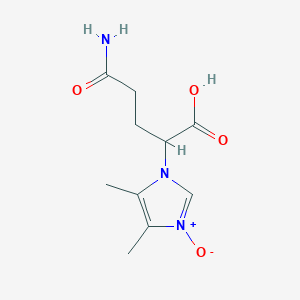
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, also known as CDPI3, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPI3 is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring structure with two nitrogen atoms.
作用机制
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate is believed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased levels of acetylcholine can lead to various physiological effects, including improved cognitive function and muscle contraction.
Biochemical and Physiological Effects
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been shown to have various biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models, as well as enhance muscle contraction. Additionally, 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has a relatively short half-life, meaning that it may not be effective for long-term experiments. Additionally, it may have different effects in different animal models or cell types, which could limit its generalizability.
未来方向
There are several potential future directions for research on 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research could explore its effects on other neurotransmitters and enzymes, as well as its potential interactions with other compounds. Finally, there is a need for more research on the safety and toxicity of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, particularly in humans.
合成方法
The synthesis of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves the reaction of 1,3-dimethylimidazolium iodide with potassium cyanate, followed by the addition of sodium hydroxide and carbon dioxide. This process results in the formation of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, which can be purified using various methods such as recrystallization or chromatography.
科学研究应用
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
属性
IUPAC Name |
5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWLMPKIWTYMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

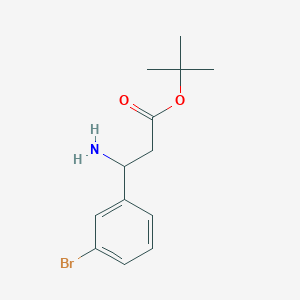

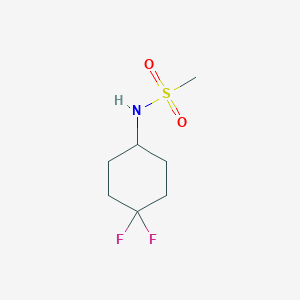
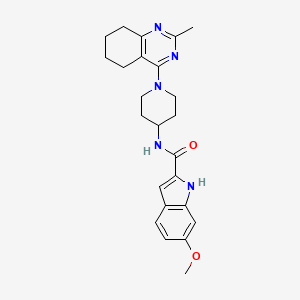
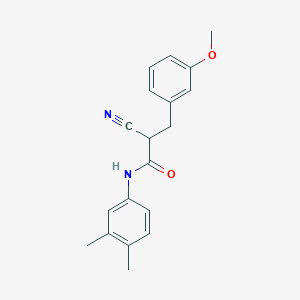
![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)
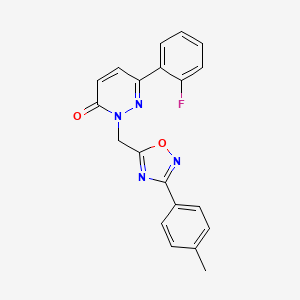
![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)
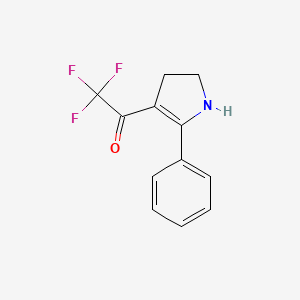
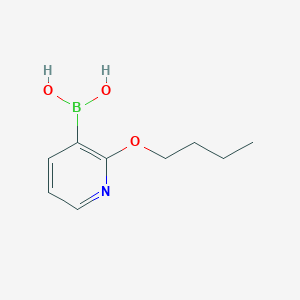
![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388881.png)